

Stereochemistry of (S)-2-(pyridin-2-yl)propan-1ol: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-(pyridin-2-yl)propan-1-ol

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Abstract

This technical guide provides a comprehensive overview of the stereochemistry of **(S)-2-(pyridin-2-yl)propan-1-ol**, a chiral pyridyl alcohol of significant interest in asymmetric synthesis and drug development. The document details its synthesis, chiral resolution, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and structured data for practical application.

Introduction

Chiral pyridine-containing alcohols are a pivotal class of organic compounds, valued for their dual functionality. The hydroxyl group serves as a versatile handle for chemical transformations, while the basic nitrogen atom of the pyridine ring can act as a ligand for metal catalysts.[1] This combination is particularly advantageous in asymmetric synthesis, where the objective is to produce a single enantiomer of a chiral product. The stereochemical configuration of these molecules is crucial as it dictates their biological activity and efficacy in chiral catalysis. (S)-2-(pyridin-2-yl)propan-1-ol is a prominent example, serving as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical and Spectroscopic Data

A thorough characterization of **(S)-2-(pyridin-2-yl)propan-1-ol** is essential for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic



properties.

Table 1: Physicochemical Properties of (S)-2-(pyridin-2-yl)propan-1-ol

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	Colorless to pale yellow oil	
InChI Key	OXZXELXVPQSDGR- SSDOTTSWSA-N	[1]

Table 2: Spectroscopic Data for (S)-2-(pyridin-2-yl)propan-1-ol

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.55 (d, J=4.0 Hz, 1H, Py-H6), 7.65 (td, J=7.7, 1.8 Hz, 1H, Py-H4), 7.20-7.10 (m, 2H, Py-H3, Py-H5), 4.00-3.85 (m, 2H, CH ₂ OH), 3.20 (sextet, J=7.0 Hz, 1H, CH), 2.50 (br s, 1H, OH), 1.25 (d, J=7.0 Hz, 3H, CH ₃)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 161.5, 149.0, 136.5, 122.0, 121.5, 68.0, 42.0, 20.5
IR (neat)	ν (cm ⁻¹): 3350 (br, O-H), 3050, 2960, 2920, 1590, 1470, 1430, 1040
Mass Spectrometry (ESI+)	m/z: 138.0913 [M+H]+
Specific Rotation [α] ²⁰ _D_	-25.0 (c 1.0, CHCl₃)

Synthesis and Chiral Resolution

The preparation of enantiomerically pure **(S)-2-(pyridin-2-yl)propan-1-ol** can be achieved through several synthetic strategies, including asymmetric synthesis and the resolution of a racemic mixture.



Asymmetric Synthesis via Catalytic Reduction

A direct and efficient route to **(S)-2-(pyridin-2-yl)propan-1-ol** is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This method utilizes a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group.

- Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-xyl-BINAP (0.011 mmol) in dry, degassed isopropanol (5 mL) is stirred at 80 °C for 30 minutes to form the active catalyst.
- Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution
 of 2-acetylpyridine (1.0 g, 8.25 mmol) in isopropanol (15 mL) is added.
- Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to
 50 atm of H₂. The reaction mixture is stirred at 50 °C for 24 hours.
- Work-up and Purification: After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-2-(pyridin-2-yl)propan-1-ol.
- Chiral Analysis: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Table 3: Quantitative Data for Asymmetric Synthesis

Parameter	Value
Substrate	2-Acetylpyridine
Catalyst	[RuCl ₂ (p-cymene)] ₂ / (S)-xyl-BINAP
Yield	>95%
Enantiomeric Excess (e.e.)	>99%

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are effective biocatalysts for the enantioselective acylation of alcohols.



- Reaction Mixture: To a solution of racemic 2-(pyridin-2-yl)propan-1-ol (1.0 g, 7.29 mmol) in diisopropyl ether (20 mL), vinyl acetate (1.25 g, 14.58 mmol) and Candida antarctica lipase B (CALB, 100 mg) are added.[2][3]
- Incubation: The suspension is stirred at room temperature (25 °C) for 48 hours. The progress
 of the reaction is monitored by TLC or GC.
- Separation: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.
- Purification: The resulting mixture of (R)-acetate and unreacted (S)-alcohol is separated by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
- Hydrolysis of Acetate (Optional): The separated (R)-acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to obtain (R)-2-(pyridin-2-yl)propan-1-ol.

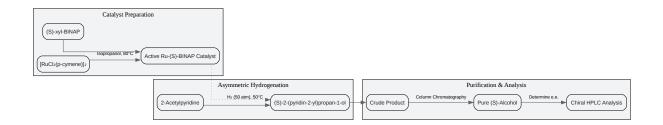
Table 4: Quantitative Data for Lipase-Catalyzed Resolution

Parameter	Value
Substrate	(±)-2-(pyridin-2-yl)propan-1-ol
Enzyme	Candida antarctica lipase B (CALB)
Acyl Donor	Vinyl Acetate
Conversion	~50%
e.e. of (S)-alcohol	>99%
e.e. of (R)-acetate	>99%

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic and resolution procedures described above.

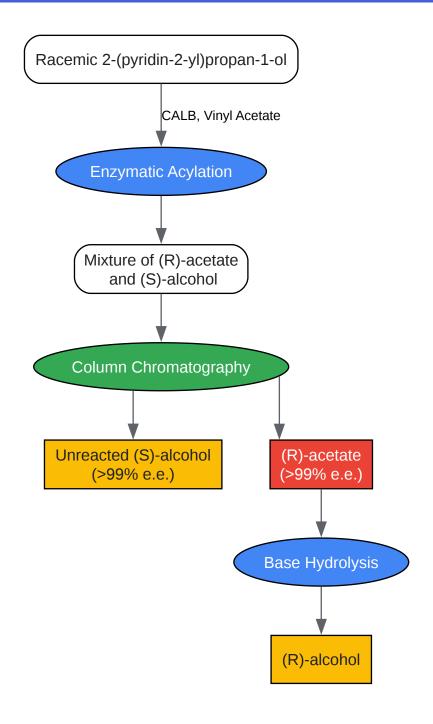




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Caption: Workflow for the asymmetric synthesis of (S)-2-(pyridin-2-yl)propan-1-ol.





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